molecular formula C14H21NO2 B14560876 1,4-Oxazepine, 7-ethoxyhexahydro-4-methyl-5-phenyl- CAS No. 61710-06-3

1,4-Oxazepine, 7-ethoxyhexahydro-4-methyl-5-phenyl-

Cat. No.: B14560876
CAS No.: 61710-06-3
M. Wt: 235.32 g/mol
InChI Key: KBBHQWQPKWBEAP-UHFFFAOYSA-N
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Description

1,4-Oxazepine, 7-ethoxyhexahydro-4-methyl-5-phenyl- is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields .

Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This method includes a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .

Industrial Production Methods

Industrial production of 1,4-oxazepine derivatives may involve large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and copper catalysis can be scaled up for industrial applications, providing efficient and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepine derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can introduce functional groups such as carbonyl or hydroxyl groups into the oxazepine ring.

    Reduction: Reduction reactions can convert oxazepine derivatives into their corresponding reduced forms, such as dihydro- or tetrahydro-oxazepines.

    Substitution: Substitution reactions can introduce different substituents onto the oxazepine ring, modifying its chemical and pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,4-oxazepine derivatives can yield carbonyl-containing compounds, while reduction can produce dihydro- or tetrahydro-oxazepines .

Scientific Research Applications

1,4-Oxazepine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-oxazepine derivatives depends on their specific chemical structure and the biological target they interact with. For example, some oxazepine derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may interact with receptors or ion channels, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazepine, 7-ethoxyhexahydro-4-methyl-5-phenyl- stands out due to its unique combination of substituents, which can impart distinct chemical and pharmacological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for drug development and other scientific research applications .

Properties

CAS No.

61710-06-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

7-ethoxy-4-methyl-5-phenyl-1,4-oxazepane

InChI

InChI=1S/C14H21NO2/c1-3-16-14-11-13(15(2)9-10-17-14)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3

InChI Key

KBBHQWQPKWBEAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(N(CCO1)C)C2=CC=CC=C2

Origin of Product

United States

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